8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide
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Overview
Description
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide is a complex organic compound belonging to the dibenzoazepine family This compound is characterized by its unique thiazepine ring structure, which includes nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide typically involves multi-step organic reactions. One common method includes the pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, followed by N-acetylation to facilitate coupling reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained without significant side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Mechanism of Action
The mechanism by which 8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar in structure but contains an oxygen atom instead of sulfur.
Dibenzo[b,f][1,4]thiadiazepine: Contains an additional nitrogen atom in the ring structure.
10-Arylated dibenzo[b,f]azepines: Differ in the substitution pattern on the aromatic rings.
Uniqueness
8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide is unique due to its specific combination of functional groups and the presence of both nitrogen and sulfur in the thiazepine ring. This combination imparts distinct electronic and steric properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
3-amino-5-methyl-11-oxobenzo[b][1,4]benzothiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-16-11-8-9(15)6-7-13(11)19(18)12-5-3-2-4-10(12)14(16)17/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWKTACBMGJHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)S(=O)C3=CC=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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